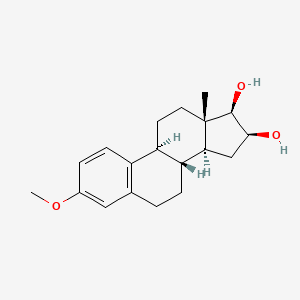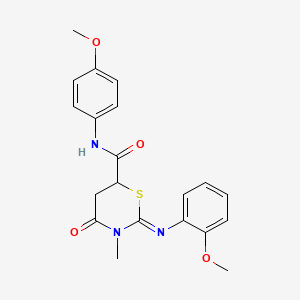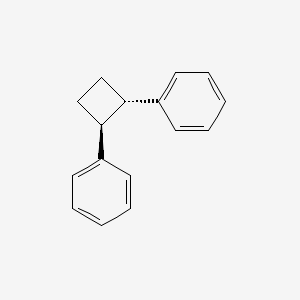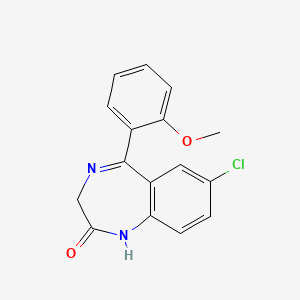![molecular formula C14H23P B13821814 [(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane](/img/structure/B13821814.png)
[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,4S)-2-bicyclo[221]heptanyl]-[(1S,4R)-2-bicyclo[221]heptanyl]phosphane is a unique organophosphorus compound characterized by its bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with phosphorus trichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or dichloromethane to facilitate the reaction. The temperature is maintained at low to moderate levels to ensure the stability of the intermediates and the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced phosphorus compounds.
Substitution: Nucleophilic substitution reactions are common, where the phosphorus atom can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphorus compounds.
Substitution: Substituted phosphane derivatives.
Applications De Recherche Scientifique
[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Medicine: Investigated for its role in drug design and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane involves its interaction with molecular targets through its phosphorus atom. The compound can coordinate with metal centers, forming stable complexes that facilitate catalytic processes. The bicyclic structure provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A related compound with a similar bicyclic structure but different functional groups.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: Another bicyclic compound with distinct substituents.
Uniqueness
[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane is unique due to its phosphorus-containing bicyclic structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with transition metals sets it apart from other similar compounds, making it valuable in catalysis and other applications.
Propriétés
Formule moléculaire |
C14H23P |
|---|---|
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane |
InChI |
InChI=1S/C14H23P/c1-3-11-5-9(1)7-13(11)15-14-8-10-2-4-12(14)6-10/h9-15H,1-8H2/t9-,10+,11+,12-,13?,14?,15? |
Clé InChI |
HTYNGYAEADUMOE-ABJVUNENSA-N |
SMILES isomérique |
C1C[C@H]2C[C@@H]1CC2PC3C[C@H]4CC[C@@H]3C4 |
SMILES canonique |
C1CC2CC1CC2PC3CC4CCC3C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B13821740.png)
![(4Z)-4-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B13821746.png)



![(5E)-2-(4-methylanilino)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13821777.png)

![2-[(2-hydroxypropyl)sulfanyl]-3-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13821790.png)



